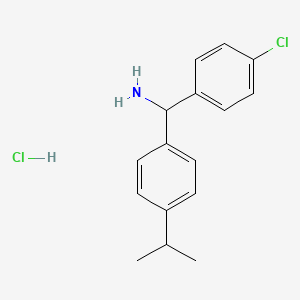

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride

Description

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine hydrochloride is a diarylmethanamine derivative featuring two aromatic rings: a 4-chlorophenyl group and a 4-isopropylphenyl (propan-2-ylphenyl) group. The compound is structurally related to pharmacologically active amines, such as serotonin/norepinephrine receptor modulators and antihistamines like levocetirizine derivatives . Key properties inferred from structural analogs include:

- Melting Point: Likely between 150–200°C, based on similar diarylmethanamine hydrochlorides (e.g., 157–159°C for I-15 , 181–183°C for I-13 ).

- NMR Profile: Expected aromatic proton signals (δ 7.0–7.6 ppm) for both substituted phenyl rings and methylene (-CH2-) resonances near δ 4.0–4.5 ppm .

- Applications: Potential roles in CNS drug development due to structural similarities to receptor-targeting amines .

Properties

IUPAC Name |

(4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14;/h3-11,16H,18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMSYSVVYRSPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-isopropylbenzylamine.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the intermediate (4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride serves as an essential building block for synthesizing more complex organic molecules. Its role as an intermediate in the preparation of pharmaceuticals and agrochemicals is significant. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution:

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro derivatives |

| Reduction | Sodium borohydride | Amines |

| Substitution | Amines, thiols | Substituted aromatic compounds |

Biology

In biological research, this compound is utilized to study interactions between small molecules and biological targets. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies often focus on its binding affinities to various receptors and enzymes, employing techniques such as:

- Enzyme inhibition assays

- Receptor binding studies

- Cell viability assays

These investigations reveal insights into the pharmacological potential of the compound.

Medicine

In the medical field, derivatives of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride are being explored for their pharmacological activities. Research indicates potential therapeutic applications, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

Ongoing studies aim to elucidate the mechanisms of action and therapeutic efficacy of this compound in treating various diseases.

Industry

The industrial applications of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride are notable in the manufacture of specialty chemicals and materials. It is also utilized in developing new catalysts and polymers, contributing to advancements in chemical manufacturing processes.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the compound's effectiveness against multi-resistant strains of bacteria. In vitro tests demonstrated significant reductions in bacterial viability when treated with varying concentrations of the compound.

- Pharmacological Studies : Another case study focused on evaluating the anti-inflammatory properties of derivatives derived from this compound. Results indicated a dose-dependent reduction in inflammation markers in animal models.

- Synthesis Optimization : Research aimed at optimizing synthesis methods revealed that reaction conditions significantly influence yield and purity. Techniques such as high-performance liquid chromatography were employed to analyze product quality.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 4-propan-2-ylphenyl group distinguishes it from analogs with smaller (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, chloro) substituents. Key comparisons include:

| Compound Name | Substituents (R1, R2) | Key Structural Features | Evidence ID |

|---|---|---|---|

| (4-Chlorophenyl)(phenyl)methanamine HCl | R1 = Cl, R2 = H | Simpler structure; levocetirizine derivative | 20 |

| [4-(4-Chlorophenyl)phenyl]methylamine HCl | Biphenyl linkage | Increased hydrophobicity | 22 |

| (4-Methoxyphenyl)(phenyl)methanamine HCl | R1 = OMe, R2 = H | Electron-donating methoxy group | 16 |

| (4-tert-Butylphenyl)methanamine HCl | Single ring with bulky t-Bu | Steric hindrance impacts solubility | 10 |

| (3-Chlorophenyl)methanamine HCl | R1 = Cl (meta position) | Altered electronic effects vs. para-Cl | 18 |

Spectroscopic and Analytical Data

- NMR : Aromatic protons in para-substituted analogs (e.g., δ 7.03–7.63 ppm in ) split into distinct doublets (J = 8–9 Hz), while meta-substituted analogs show complex multiplicity (e.g., δ 7.65 ppm singlet in ) .

- HRMS : Precise mass data (e.g., 348.1027 [M+H]+ in ) confirm molecular formulas, critical for quality control .

Biological Activity

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring and an isopropyl-substituted phenyl group. This compound is categorized under substituted phenylmethanamines and has been investigated for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and psychotropic effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. The exact mechanisms can vary depending on the biological system and specific applications being studied.

Antimicrobial Activity

Research has indicated that (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Salmonella typhi | 16.69 |

The presence of the chlorophenyl group is believed to enhance the compound's ability to penetrate bacterial cell membranes, thereby increasing its efficacy .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride has also been evaluated for its anti-inflammatory activity. In vivo studies indicate that it can reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases .

Psychotropic Properties

Compounds structurally similar to (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride have been reported to exhibit antidepressant and antipsychotic effects by modulating neurotransmitter levels such as serotonin and norepinephrine. This suggests that further research could explore its potential in treating mood disorders .

Case Studies

- Antimicrobial Study : A study conducted on various pyridine derivatives demonstrated that compounds with similar structures to (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride showed broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .

- Anticancer Research : In a recent investigation, derivatives of this compound were tested on human cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction .

- Inflammation Model : An animal model study illustrated that administration of (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride resulted in a significant decrease in paw edema, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthesis routes for (4-chlorophenyl)-(4-propan-2-ylphenyl)methanamine hydrochloride, and how do their yields compare under varying conditions?

The compound can be synthesized via reductive amination or catalytic reduction of primary amides. A transition metal-free method using HBPin (pinacolborane) and an N-heterocyclic carbene (NHC)-based catalyst achieved a 97% yield for a structurally similar (4-chlorophenyl)methanamine hydrochloride derivative . Key variables include solvent choice (e.g., dry toluene), stoichiometry of reducing agents, and reaction time. Comparative studies suggest that reductive amination may require optimization of pH and temperature to suppress by-products like imine intermediates.

Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form of this compound?

- NMR Spectroscopy : and NMR in DMSO- resolve aromatic proton environments and confirm salt formation via amine proton downfield shifts (e.g., δ 8.5–9.5 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for crystal structure determination. For example, SHELXL refined a similar compound’s unit cell parameters with an R-factor < 5%, validating stereochemistry .

- Elemental Analysis : Confirms Cl content (theoretical vs. experimental) to verify salt purity.

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base due to ionic interactions. Stability studies in DMSO or ethanol show no degradation over 72 hours at 4°C, whereas acidic aqueous solutions (pH < 3) may hydrolyze the propan-2-yl group over time .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic structure and receptor-binding affinities?

- Wavefunction Analysis : Multiwfn software calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the chlorophenyl ring’s EPS minima (−25 kcal/mol) suggest π-π stacking potential with aromatic residues in receptor pockets .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin/dopamine receptors. Docking scores (ΔG < −7 kcal/mol) for analogs indicate competitive binding at orthosteric sites .

Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological data for analogs?

Contradictions in receptor affinity (e.g., µ-opioid vs. serotonin 5-HT) arise from stereochemistry and substituent effects. For example:

- The (S)-enantiomer of cyclopropyl(4-fluorophenyl)methanamine hydrochloride shows 10× higher 5-HT affinity than the (R)-form due to steric hindrance differences .

- Replacing the propan-2-yl group with a cyclopropane ring (as in ) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

Q. What experimental design optimizes catalytic conditions for scaling up synthesis while minimizing side reactions?

- Design of Experiments (DoE) : A central composite design (CCD) evaluates temperature (60–100°C), catalyst loading (1–5 mol%), and HBPin equivalents (2–4 eq.). Response surface models identified 80°C, 2 mol% catalyst, and 3 eq. HBPin as optimal, reducing boronate ester by-products to <2% .

- In Situ Monitoring : ReactIR tracks amine intermediate formation, ensuring reaction completion before workup.

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement; twinned data may require the HKLF5 format .

- SAR Validation : Combine in vitro binding assays (e.g., radioligand displacement) with molecular dynamics simulations to validate docking poses.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring to identify hydrolysis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.